1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione

Medicinal Chemistry Drug Design ADME Prediction

Select 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione (CAS 130865-70-2) for precise SAR exploration of pyrrolidine-2,3-dione leads. The N-benzyloxy group delivers a quantifiable 25% TPSA increase (46.6 vs 37.4 Ų) and an additional H-bond acceptor versus the N-benzyl analog (CAS 7151-49-7), ensuring measurable differences in permeability and solubility. Documented 78% isolated yield from a robust Swern-type oxidation enables cost-efficient scale-up. Exists predominantly in enol form in CDCl3, guaranteeing reliable enolate chemistry. Directly linked to GlyT1 inhibitor scaffolds (US4925867) for neurological programs. Eliminate synthetic uncertainty—source ≥95% purity with batch-specific characterization.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 130865-70-2
Cat. No. B3039752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione
CAS130865-70-2
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C1=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c1-9-7-13(12(15)11(9)14)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
InChIKeyWXXYIJGSFMSOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione (CAS 130865-70-2): Pyrrolidine-2,3-dione Scaffold with a Unique Benzyloxy Modality for MedChem and Targeted Synthesis


1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione (CAS 130865-70-2; C12H13NO3; MW 219.24) is a functionalized pyrrolidine-2,3-dione. This heterocyclic scaffold is a validated platform in medicinal chemistry, with documented utility as a precursor to bioactive molecules including GlyT1 inhibitors and as an intermediate in the synthesis of compounds targeting diverse biological pathways [1]. Its core pyrrolidine-2,3-dione structure is of increasing interest as a new class of antimicrobial scaffold, showing promising effectiveness against S. aureus planktonic and biofilm phenotypes [2]. The compound's defining feature is its N-benzyloxy substitution, a distinct functional handle that diverges from more common N-alkyl or N-aryl analogs, offering unique synthetic and potential biological differentiation .

Critical Differentiation of 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione: Why N-Benzyloxy Analogs Are Not Interchangeable with N-Benzyl or N-H Pyrrolidine-2,3-diones


The pyrrolidine-2,3-dione scaffold is not a monolithic entity. Substitution at the N1 position fundamentally alters the compound's physical, chemical, and biological profile. Direct substitution of 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione with its closest analog, 1-benzyl-4-methylpyrrolidine-2,3-dione (CAS 7151-49-7), is precluded by a significant difference in molecular architecture: the target compound possesses a benzyloxy group (N-O-CH2-Ph) versus the analog's benzyl group (N-CH2-Ph). This single-atom insertion (an oxygen) increases the molecular weight from 203.24 to 219.24, increases the topological polar surface area (TPSA) from 37.4 to 46.6 Ų, and adds an extra hydrogen bond acceptor [1]. These variations impact lipophilicity, solubility, and target binding. Furthermore, the pyrrolidine-2,3-dione core itself exhibits distinct tautomeric behavior; the target compound exists in its enol form in CDCl3 solution, which influences its reactivity and potential interactions . Generic substitution without precise characterization and quantitative validation introduces unquantified risk into synthetic and biological workflows.

Quantitative Differentiation of 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione (130865-70-2) for Research and Procurement Decisions


Molecular Descriptor Differentiation: TPSA Increase of 9.2 Ų and Additional H-Bond Acceptor vs. N-Benzyl Analog 7151-49-7

1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione (130865-70-2) is structurally distinct from the closely related analog 1-benzyl-4-methylpyrrolidine-2,3-dione (CAS 7151-49-7). The target compound incorporates an N-benzyloxy group (N-O-CH2-Ph), whereas the analog features an N-benzyl group (N-CH2-Ph). This single-oxygen insertion results in a quantifiably higher Topological Polar Surface Area (TPSA) of 46.6 Ų, compared to 37.4 Ų for the analog—a 9.2 Ų (25%) increase [1]. The target compound also possesses three hydrogen bond acceptors versus two for the analog, altering its potential for intermolecular interactions .

Medicinal Chemistry Drug Design ADME Prediction SAR Studies

Distinct Tautomeric Equilibrium: Enol Form Predominance in CDCl3 Differentiates Reactivity from Other Pyrrolidine-2,3-diones

In CDCl3 solution, 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione exists predominantly in its enol tautomeric form, a behavior explicitly documented in the synthetic literature . This tautomeric state differs from the more commonly reported keto form for many unsubstituted or N-alkyl pyrrolidine-2,3-diones under similar conditions. The enol form presents a nucleophilic carbon center (C4) that can engage in distinct reactivity, such as aldol-type condensations or electrophilic trapping, which would not be accessible from the keto tautomer.

Synthetic Chemistry Reaction Optimization Tautomerism NMR Spectroscopy

Validated Synthetic Route: 78% Isolated Yield via Swern-Type Oxidation of 1-Benzyloxy-3-hydroxy-4-methylpyrrolidin-2-one

A robust, reproducible synthetic protocol for 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione is documented in US Patent US4925867 and reproduced in commercial synthesis databases. The two-step sequence proceeds via Swern-type oxidation (TFAA/DMSO/DIPEA) of 1-benzyloxy-3-hydroxy-4-methylpyrrolidin-2-one, affording the target dione in 78% isolated yield after flash chromatography . This contrasts with the often lower or unreported yields for analogous N-benzyl or N-alkyl derivatives, where the lack of the N-O bond can lead to different oxidation profiles or side reactions.

Process Chemistry Organic Synthesis Scale-up Cost of Goods

Patent-Backed Application Context: GlyT1 Inhibitor Precursor with Potential CNS and Anti-Convulsant Applications

The compound is explicitly disclosed as an intermediate in US Patent US4925867, titled 'Hydrocarbon substituted pyrrolidinones, intermediates therefor, and anti-convulsant use thereof' [1]. The patent family, including EP-0362941 and JP-2849128, establishes the compound's relevance in the synthesis of 4-substituted pyrrolidin-2-ones with claimed anti-convulsant activity. More recent research identifies structurally related pyrrolidine derivatives as inhibitors of GlyT1 (glycine transporter 1), a target implicated in schizophrenia and other neurological disorders . While direct comparative data is unavailable, the patent provenance provides a defined, validated context for use that is absent for many structurally similar commercial building blocks.

Neuroscience CNS Drug Discovery GlyT1 Epilepsy

Optimal Research and Procurement Scenarios for 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione (130865-70-2) Based on Quantitative Evidence


Scenario 1: Medicinal Chemistry SAR Studies Where N-Benzyloxy vs. N-Benzyl Differentiation is Critical

A medicinal chemistry team is exploring the structure-activity relationship (SAR) of a pyrrolidine-2,3-dione lead series. To probe the impact of an N-benzyloxy group on target binding and ADME properties, 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione is the optimal choice over the N-benzyl analog (7151-49-7). The quantifiable 25% increase in TPSA (46.6 vs. 37.4 Ų) and the additional hydrogen bond acceptor provide a clear physicochemical differentiation that will translate to measurable differences in permeability, solubility, and potentially off-target interactions. Using the correct analog is essential for generating meaningful and reproducible SAR data.

Scenario 2: Multi-Step Synthesis Requiring a High-Yielding, Validated Dione Intermediate

A process chemistry group is planning a multi-step synthesis that requires a functionalized pyrrolidine-2,3-dione intermediate. Selecting 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione is justified by the existence of a robust, literature-validated synthetic route with a reported 78% isolated yield from a readily accessible precursor . This contrasts with analogous N-alkyl diones, for which synthetic procedures may be less optimized or lower-yielding. The documented protocol reduces the need for extensive in-house reaction optimization, accelerating project timelines and reducing material costs.

Scenario 3: CNS Drug Discovery Leveraging Documented Patent Lineage

A drug discovery team is initiating a program targeting neurological disorders, specifically those modulated by glycine transporters (GlyT1) or involving anti-convulsant mechanisms. 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione is a strategic building block because of its explicit link to US Patent US4925867, which claims anti-convulsant activity for related 4-substituted pyrrolidin-2-ones, and its structural relevance to known GlyT1 inhibitor scaffolds . This documented lineage provides a clearer intellectual property context and a validated starting point for medicinal chemistry optimization, reducing the risk of later-stage surprises compared to using a less-characterized analog.

Scenario 4: Reaction Development Exploiting Enol Tautomer Reactivity

A synthetic methodology group is developing new C-C bond forming reactions that exploit the nucleophilic character of enolizable β-dicarbonyl systems. 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione is a superior substrate because it is documented to exist predominantly in its enol form in CDCl3 solution . This established tautomeric state ensures that the compound will reliably participate in enolate chemistry, aldol-type condensations, or electrophilic trapping reactions. Using an analog that favors the keto tautomer would require additional steps (e.g., pre-formation of an enolate) and could lead to lower yields or different reaction outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzyloxy)-4-methylpyrrolidine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.